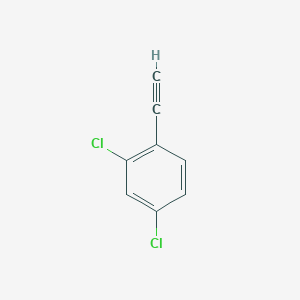

2,4-二氯-1-乙炔基苯

描述

2,4-Dichloro-1-ethynylbenzene is a derivative of ethynylbenzene, a compound that serves as a precursor or intermediate in the synthesis of more complex molecules. While the provided papers do not directly discuss 2,4-dichloro-1-ethynylbenzene, they do provide insights into the behavior of related compounds, which can be extrapolated to understand the properties and reactivity of 2,4-dichloro-1-ethynylbenzene.

Synthesis Analysis

The synthesis of related compounds, such as dibenzopentalenes, from 1-bromo-2-ethynylbenzenes using nickel(0) complexes is described in the first paper . This process involves the formation of a relatively stable nickel(II) complex as an important intermediate, which is confirmed by X-ray crystallographic analysis. The stability of this complex is crucial for the reaction, which allows for the preparation of dibenzopentalenes with various functional groups. Although this paper does not directly address 2,4-dichloro-1-ethynylbenzene, the methodology could potentially be adapted for its synthesis, considering the reactivity of halogenated ethynylbenzenes in the presence of transition metal catalysts.

Molecular Structure Analysis

The structure of the nickel(II) complex intermediate in the synthesis of dibenzopentalenes is confirmed by X-ray crystallography . This provides a precedent for the structural analysis of 2,4-dichloro-1-ethynylbenzene and its derivatives, suggesting that similar techniques could be used to determine their molecular structures. The presence of chlorine atoms in 2,4-dichloro-1-ethynylbenzene would likely influence its electronic properties and could affect its reactivity in subsequent chemical reactions.

Chemical Reactions Analysis

The papers provided do not directly discuss the chemical reactions of 2,4-dichloro-1-ethynylbenzene. However, the synthesis of dibenzopentalenes from 1-bromo-2-ethynylbenzenes and the on-surface polymerization of 1,4-diethynylbenzene suggest that ethynylbenzene derivatives can undergo various coupling reactions to form polymers or more complex cyclic structures. The presence of chlorine substituents in 2,4-dichloro-1-ethynylbenzene would likely affect its reactivity, potentially leading to different reaction pathways or products.

Physical and Chemical Properties Analysis

The electronic properties of dibenzopentalenes synthesized from ethynylbenzene derivatives are consistent with theoretical calculations, and their redox properties are highly amphoteric . The photophysics of 1,4-diethynylbenzene derivatives in solution and in crystals have been studied, revealing the effects of aggregation and planarization on their properties . These findings can provide insights into the physical and chemical properties of 2,4-dichloro-1-ethynylbenzene, as the introduction of chlorine atoms could influence its photophysical behavior, solubility, and overall reactivity.

科学研究应用

有机发光二极管(OLED)

2,4-二氯-1-乙炔基苯已被研究用于OLED的应用。一项研究表明,含有乙炔基苯和二乙炔基苯核的咔唑基树枝状聚合物具有高吸收消光系数和高荧光量子产率,使它们成为潜在的蓝光发射材料(Adhikari et al., 2007)。

氢键和π⋯π相互作用

研究探讨了酚和乙炔基苯之间的弱氢键,确定了它们的结合常数,并通过红外光谱分析了相互作用。这项研究揭示了氢键复合物的行为以及其在分子相互作用中的潜在应用(Vojta & Vazdar, 2014)。

催化反应

2,4-二氯-1-乙炔基苯已被用于催化反应的研究。例如,通过铜配合物催化的氧化二聚反应动力学已被分析,有助于理解反应机制和催化过程的发展(Meinders, Prak, & Challa, 1977)。

化学合成

在化学合成中,2,4-二氯-1-乙炔基苯已参与各种研究,例如钼催化的乙炔基苯氧溴化反应,产生对合成应用有用的化合物(Conte et al., 2005)。

二聚和共聚

该化合物已被用于研究烯烃的二聚和共聚,导致二取代丁炔的形成,这在有机合成和材料科学领域具有重要意义(Akita, Yasuda, & Nakamura, 1984)。

传感应用

2,4-二氯-1-乙炔基苯的一个显著应用是开发基于简单分子的荧光传感器,特别是在探测TNT等爆炸物的蒸汽检测中(Zyryanov, Palacios, & Anzenbacher, 2008)。

晶体工程

它在晶体工程中的作用也很显著,已被用于研究晶体结构和分子堆积,为材料科学和分子设计提供了宝贵信息(Dai et al., 2004)。

钌催化的环化反应

在催化环化领域,2,4-二氯-1-乙炔基苯已被用于研究钌催化的环化反应,导致吲哚和吲哚酮产物的形成,有助于新合成方法的发展(Odedra, Datta, & Liu, 2007)。

安全和危害

作用机制

Target of Action

The primary target of 2,4-Dichloro-1-ethynylbenzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This makes the benzene ring especially stable and it wants to be retained during reactions .

Mode of Action

The interaction of 2,4-Dichloro-1-ethynylbenzene with its target involves a two-step mechanism known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The biochemical pathway affected by 2,4-Dichloro-1-ethynylbenzene is the electrophilic aromatic substitution pathway . This pathway maintains the aromaticity of the benzene ring during the reaction . The downstream effects of this pathway include the formation of a substituted benzene ring .

Result of Action

The molecular and cellular effects of 2,4-Dichloro-1-ethynylbenzene’s action result in the formation of a substituted benzene ring . This occurs through the electrophilic aromatic substitution pathway, where the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . A proton is then removed from this intermediate, yielding the substituted benzene ring .

属性

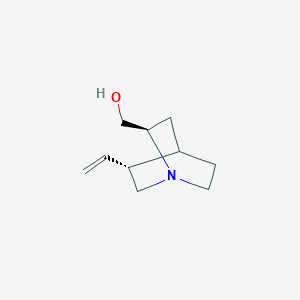

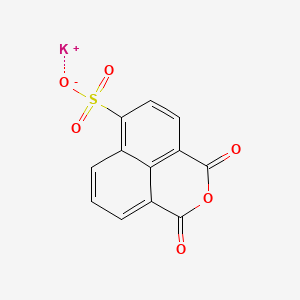

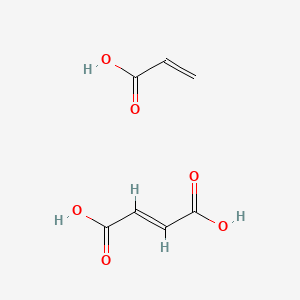

IUPAC Name |

2,4-dichloro-1-ethynylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2/c1-2-6-3-4-7(9)5-8(6)10/h1,3-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMSZXRRYRZBYTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70505299 | |

| Record name | 2,4-Dichloro-1-ethynylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70505299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dichloro-1-ethynylbenzene | |

CAS RN |

75717-77-0 | |

| Record name | 2,4-Dichloro-1-ethynylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70505299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

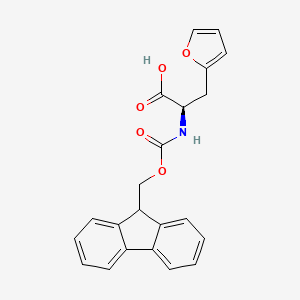

![(R)-N,N-Dimethyl-1-[(S)-2-(diphenylphosphino)ferrocenyl]ethylamine](/img/structure/B1339741.png)

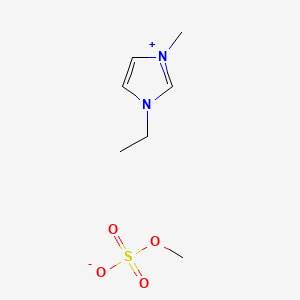

![(2Z)-3-Octyl-2-[(E)-3-(3-octyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide](/img/structure/B1339746.png)